molecular formula C23H28N2O4 B4980271 4-tert-butylbenzyl N-(phenylacetyl)glycylglycinate

4-tert-butylbenzyl N-(phenylacetyl)glycylglycinate

Cat. No.: B4980271
M. Wt: 396.5 g/mol
InChI Key: KJWKLZJQULLXEC-UHFFFAOYSA-N
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Description

4-tert-butylbenzyl N-(phenylacetyl)glycylglycinate: is a synthetic organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butylbenzyl group attached to a glycylglycinate moiety, with an additional phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylbenzyl N-(phenylacetyl)glycylglycinate typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Mechanism of Action

The mechanism of action of 4-tert-butylbenzyl N-(phenylacetyl)glycylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group can mimic natural substrates, allowing the compound to act as an inhibitor or modulator of enzyme activity . The glycylglycinate moiety can enhance binding affinity and specificity .

Properties

IUPAC Name

(4-tert-butylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-23(2,3)19-11-9-18(10-12-19)16-29-22(28)15-25-21(27)14-24-20(26)13-17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWKLZJQULLXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)CNC(=O)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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